An In-Depth Technical Guide to 4-Chloro-6-methylpyridine-2-carboxylic acid (CAS 30235-19-9)
An In-Depth Technical Guide to 4-Chloro-6-methylpyridine-2-carboxylic acid (CAS 30235-19-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-methylpyridine-2-carboxylic acid, also known as 4-chloro-6-methylpicolinic acid, is a halogenated pyridine derivative with significant potential in medicinal chemistry and drug discovery. Its substituted pyridine scaffold is a key structural motif in a variety of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, potential synthetic routes, and known biological activities of structurally related compounds, highlighting its promise as a building block for the development of novel therapeutics. While specific quantitative biological data for this exact compound is limited in publicly accessible literature, this guide consolidates available information and provides context through the activities of analogous structures, offering a valuable resource for researchers in the field.
Chemical and Physical Properties
4-Chloro-6-methylpyridine-2-carboxylic acid is a solid at room temperature with a molecular formula of C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol .
| Property | Value |
| CAS Number | 30235-19-9 |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| IUPAC Name | 4-Chloro-6-methylpyridine-2-carboxylic acid |
| Synonyms | 4-Chloro-6-methylpicolinic acid |
| Melting Point | 230 °C (decomposes)[1] |
| Physical Form | Solid[1] |
Safety Information: This compound is classified as a warning-level hazard, with H-statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). The GHS pictogram is GHS07 (Exclamation mark).[1]
Synthesis and Experimental Protocols
Conceptual Experimental Protocol: Synthesis via Directed Lithiation
This protocol is based on a general method for the synthesis of chloro- and iodopyridinecarboxylic acids and would require optimization for this specific target molecule.
Objective: To synthesize 4-Chloro-6-methylpyridine-2-carboxylic acid from 6-methylpyridine-2-carboxylic acid.
Materials:
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6-methylpyridine-2-carboxylic acid
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n-Butyllithium (BuLi) in hexanes
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2,2,6,6-Tetramethylpiperidine (TMP)
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Hexachloroethane (C₂Cl₆)
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Anhydrous Tetrahydrofuran (THF)
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Hydrochloric acid (HCl)
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Dichloromethane (CH₂Cl₂)
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Diethyl ether (Et₂O)
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Water (H₂O)
Procedure:
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2,2,6,6-tetramethylpiperidine in anhydrous THF.
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Cool the solution to -75°C.
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Slowly add n-butyllithium (BuLi) to the solution and stir for 15 minutes.
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Add a solution of 6-methylpyridine-2-carboxylic acid in anhydrous THF dropwise to the reaction mixture at -75°C.
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After 10 minutes at -75°C, warm the mixture to -20°C and stir for 30 minutes. This is expected to form the dilithio derivative.
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In a separate flask, prepare a solution of hexachloroethane in anhydrous THF and cool it to -20°C.
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Transfer the lithiated pyridinecarboxylate solution dropwise to the hexachloroethane solution at -20°C.
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Allow the reaction mixture to stir for 15 minutes at -20°C, then warm to room temperature.
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Quench the reaction by the addition of water.
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Remove the organic solvents under reduced pressure.
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Dissolve the residue in water and wash with dichloromethane and diethyl ether to remove unreacted starting materials and byproducts.
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Acidify the aqueous layer with hydrochloric acid to precipitate the product.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
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Further purification can be achieved by recrystallization from an appropriate solvent system.
Workflow Diagram:
Caption: Conceptual workflow for the synthesis of 4-Chloro-6-methylpyridine-2-carboxylic acid.
Biological Activity and Potential Applications
While specific biological data for 4-Chloro-6-methylpyridine-2-carboxylic acid is not extensively reported, the broader class of pyridine carboxylic acid derivatives is a cornerstone of modern medicinal chemistry, with numerous approved drugs and clinical candidates.[2] These compounds are known to act as enzyme inhibitors and have been investigated for a range of therapeutic applications.[2]
Antimicrobial and Antifungal Potential
Structurally related pyridine derivatives have demonstrated significant antimicrobial and antifungal activities.[1][3][4][5][6][7][8][9] For instance, derivatives of pyridine-2-carboxylic acid have been synthesized and shown to possess antibacterial and antifungal properties.[1] The mechanism of action for some of these compounds is believed to involve the chelation of metal ions essential for microbial growth or the inhibition of key enzymes.[5]
Enzyme Inhibition
Pyridine carboxylic acid isomers are prominent scaffolds for the development of potent enzyme inhibitors.[2][10][11][12] They have been shown to inhibit a wide array of enzymes, including but not limited to:
The carboxylic acid moiety often plays a crucial role in binding to the active site of target enzymes. The chlorine and methyl substituents on the pyridine ring of 4-Chloro-6-methylpyridine-2-carboxylic acid would be expected to modulate its binding affinity, selectivity, and pharmacokinetic properties.
Potential Signaling Pathway Involvement
Given the known activities of similar compounds, it is plausible that 4-Chloro-6-methylpyridine-2-carboxylic acid could interact with various cellular signaling pathways. The specific pathways would depend on the enzyme or receptor it targets. For example, if it were to inhibit a kinase, it could modulate phosphorylation cascades involved in cell proliferation, differentiation, or apoptosis. Further research is necessary to elucidate its specific molecular targets and mechanism of action.
Logical Relationship Diagram:
Caption: Potential mechanism of action for 4-Chloro-6-methylpyridine-2-carboxylic acid.
Future Directions
4-Chloro-6-methylpyridine-2-carboxylic acid represents a promising, yet underexplored, molecule for drug discovery and development. Future research should focus on:
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Development and optimization of a robust synthetic protocol.
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Comprehensive screening for biological activity, including antimicrobial, antifungal, and anticancer assays.
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Identification of specific molecular targets through techniques such as affinity chromatography, proteomics, and enzymatic assays.
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Quantitative structure-activity relationship (QSAR) studies of a library of analogs to guide the design of more potent and selective compounds.
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Elucidation of its mechanism of action and its effects on relevant cellular signaling pathways.
Conclusion
4-Chloro-6-methylpyridine-2-carboxylic acid is a versatile chemical entity with a high potential for application in the development of novel therapeutic agents. While direct biological data is currently scarce, the well-established importance of the pyridine carboxylic acid scaffold in medicinal chemistry strongly suggests that this compound warrants further investigation. This guide provides a foundational resource for researchers to build upon in their efforts to unlock the full therapeutic potential of this and related molecules.
References
- 1. Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal activity of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
